molecular formula C9H12N2O4 B135269 Ethyl 4,6-dimethoxypyrimidine-2-carboxylate CAS No. 128276-49-3

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

Cat. No. B135269
M. Wt: 212.2 g/mol
InChI Key: ODMOQVSDVCHMLF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The ethyl ester group at position 2 and the methoxy groups at positions 4 and 6 are functional modifications that can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives can be achieved through various synthetic routes. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with different isothiourea derivatives under mild, basic, aqueous conditions to yield good yields of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives . Another approach is the multicomponent reaction between ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride, which produces 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives has been characterized using various spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . Quantum chemical calculations using density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to evaluate the formation, stability, and nature of intra- and intermolecular interactions within these molecules . These studies provide insights into the electronic structure and reactive sites of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives can be explored through their participation in various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates . These reactions typically result in high yields and can be further manipulated to produce a range of substituted pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the ethyl ester moiety can affect the molecule's polarity, solubility, and overall reactivity. The crystal structure of these compounds, as determined by X-ray diffraction, provides valuable information about their solid-state conformation and potential for intermolecular interactions . Additionally, the vibrational frequencies and NMR chemical shifts calculated by DFT methods correlate well with experimental data, allowing for a comprehensive understanding of the molecule's properties .

Scientific Research Applications

  • Structural Elucidation and Solvent Effects : Ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives have been used in structural elucidation studies. The behavior of these compounds in various solvents has been explored using spectrometry techniques, demonstrating their utility in detailed chemical analysis (Neville, 1972).

  • Synthesis and Crystal Structure Analysis : The compound has been involved in the synthesis of novel structures, such as the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester. This synthesis process includes crystal structure analysis using X-ray diffraction, demonstrating its role in creating and analyzing new chemical entities (Ji, 2006).

  • Polymer-Assisted Synthesis : Ethyl 4,6-dimethoxypyrimidine-2-carboxylate derivatives have been used in polymer-assisted synthesis processes. This approach has enabled the creation of novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the compound's versatility in diverse synthetic pathways (Eynde et al., 2003).

  • Structure-Activity Relationship Studies : These derivatives have been central in structure-activity relationship (SAR) studies. For instance, they have been used to synthesize analogues for the inhibition of specific gene expressions, offering insights into the molecular mechanisms of these compounds (Palanki et al., 2002).

  • Nonlinear Optical Analysis and Crystal Growth : The compound has been instrumental in the synthesis and growth of organic crystals for nonlinear optical analysis. This includes detailed structural evaluations using techniques like X-ray diffraction and spectroscopic methods, highlighting its importance in advanced material science (Dhandapani et al., 2017).

properties

IUPAC Name

ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMOQVSDVCHMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403413
Record name ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

CAS RN

128276-49-3
Record name ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
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